- Process for the preparation of a substituted imidazo[4,5-c]quinoline compound and its use for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)
947249-01-6 structure
Product Name:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
Numero CAS:947249-01-6
MF:C12H16BF3N2O2
MW:288.073853492737
MDL:MFCD12923414
CID:1027137
PubChem ID:46864103
Update Time:2025-05-26
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-Pyridinamine
- 2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
- 3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- OQZKROYNCVLJKM-UHFFFAOYSA-N
- BCP07468
- FCH2809227
- PC412228
- BC001088
- AM804592
- AX8208567
- AB0049916
- 4
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine (ACI)
- 2-Amino-3-trifluoromethylpyridine-5-boronic acid pinacol ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
- 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester
- 5-(4455-Tetramethyl-132-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
- DS-2461
- 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE
- 2-Amino-3-(trifluoromethyl) pyridine-5-boronic acid pinacol ester
- SY025030
- J-516205
- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-yl-amine
- DTXSID20676948
- 947249-01-6
- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
- 5-(4,4,5,5-tetramethyl[-1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
- 5-(4,4,5,5-tetra methyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
- Z1741980786
- J-516207
- DB-080010
- EN300-7368093
- AKOS005259536
- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-3-(trifluoromethyl)-2-pyridylamine
- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
- (6-AMINO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- CS-W006075
- SCHEMBL182702
- SB40166
- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -3-trifluoromethyl-pyridin-2-ylamine
- 6-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester
- MFCD12923414
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
-
- MDL: MFCD12923414
- Inchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18)
- Chiave InChI: OQZKROYNCVLJKM-UHFFFAOYSA-N
- Sorrisi: FC(C1C(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)(F)F
Proprietà calcolate
- Massa esatta: 288.12600
- Massa monoisotopica: 288.1256924g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 360
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.4
Proprietà sperimentali
- Densità: 1.23
- Punto di fusione: 132-134℃
- PSA: 57.37000
- LogP: 2.56300
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO420-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |
947249-01-6 | 95+% | 250mg |
867CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO420-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |
947249-01-6 | 95+% | 5g |
4978.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO420-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |
947249-01-6 | 95+% | 1g |
1375.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO420-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |
947249-01-6 | 95+% | 100mg |
397CNY | 2021-05-08 | |
| TRC | A633325-25mg |
2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester |
947249-01-6 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A633325-50mg |
2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester |
947249-01-6 | 50mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A633325-100mg |
2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester |
947249-01-6 | 100mg |
$ 98.00 | 2023-04-19 | ||
| TRC | A633325-250mg |
2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester |
947249-01-6 | 250mg |
$ 178.00 | 2023-04-19 | ||
| Matrix Scientific | 126271-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine, >95% |
947249-01-6 | >95% | 1g |
$756.00 | 2021-06-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T845433-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |
947249-01-6 | 95% | 250mg |
571.50 | 2021-05-17 |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 25 - 30 °C; 30 °C → 100 °C; 15 - 16 h, 95 - 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 10 h, rt → 100 °C
Riferimento
- Preparation of pyridinyltriazoloquinoxaline derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, 80 °C; 80 °C → rt
Riferimento
- Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
1.2 Reagents: Water Solvents: Ethyl acetate
Riferimento
- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C
Riferimento
- Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C
Riferimento
- Preparation of 2,4-substituted quinazolines as lipid kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 2 h, 80 °C
Riferimento
- Preparation of heterocycles as mTOR and/or PI3 kinase inhibitors, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 30 °C → 80 °C; 2 h, 80 °C
Riferimento
- Preparation of imidazoquinoline derivatives as inhibitors of mTOR and/or PI3K kinase, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C
Riferimento
- Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834, Tetrahedron Letters, 2020, 61(43),
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Riferimento
- Preparation of spiro compounds as Map4K1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C
Riferimento
- Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C
Riferimento
- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C
Riferimento
- 1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 15 min, rt; 15 min, rt; 8 h, 115 °C
Riferimento
- Preparation of substituted imidazopyridazine derivatives for use as PI3K lipid kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C; 150 °C → rt
Riferimento
- Preparation of pyrazolo[3,4-d]pyrimidine derivatives for treating respiratory disorders, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C; 150 °C → rt
Riferimento
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Raw materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preparation Products
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
Numero d'ordine:A22334
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:13
Prezzo ($):175.0
Email:sales@amadischem.com
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine) Prodotti correlati
- 1354713-39-5(Pyridine, 2-hydrazinyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 944401-57-4(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine)
- 1246372-66-6(2-amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-nicotinonitrile)
- 1257431-67-6(N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)
- 1220696-58-1(3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1888460-27-2(2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine)
- 1084953-47-8(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine)
- 1352239-77-0(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)
- 1257432-06-6(N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)
- 1111637-91-2(3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
Purezza:99%
Quantità:5g
Prezzo ($):175.0